molecular formula C22H24N2S B5194654 2-(3-Cyclopropyl-1-phenylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-(3-Cyclopropyl-1-phenylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B5194654
M. Wt: 348.5 g/mol
InChI Key: STQJIOYHDSWCQM-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1-phenylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a molecular formula of C22H24N2S. This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenylpropyl group, and a tetrahydroquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1-phenylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the reduction of quinoline derivatives.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Cyclopropyl and Phenylpropyl Groups: These groups are attached through a series of alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1-phenylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

2-(3-Cyclopropyl-1-phenylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1-phenylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
  • 2-Sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Uniqueness

2-(3-Cyclopropyl-1-phenylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the presence of the cyclopropyl and phenylpropyl groups, which confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-(3-cyclopropyl-1-phenylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2S/c23-15-19-14-18-8-4-5-9-20(18)24-22(19)25-21(13-12-16-10-11-16)17-6-2-1-3-7-17/h1-3,6-7,14,16,21H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQJIOYHDSWCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)SC(CCC3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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